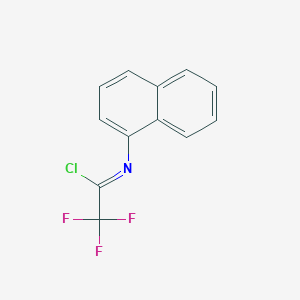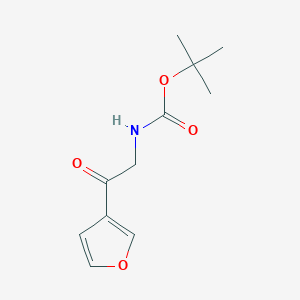
tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate
Vue d'ensemble
Description
tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate: is an organic compound that features a furan ring, a tert-butyl group, and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate typically involves the reaction of furan derivatives with tert-butyl carbamate under specific conditions. One common method includes the use of coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The furan ring in tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used for the oxidation of furan derivatives.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenium dioxide can lead to the formation of selenodiazole derivatives .
Applications De Recherche Scientifique
Chemistry: tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and other complex molecules.
Biology and Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The furan ring and carbamate moiety allow it to bind to enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(sulfanylmethyl)furan-3-yl derivatives: These compounds share the furan ring and tert-butyl group but differ in their functional groups, leading to different chemical and biological properties.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar applications.
Uniqueness: tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
832077-46-0 |
|---|---|
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
tert-butyl N-[2-(furan-3-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-6-9(13)8-4-5-15-7-8/h4-5,7H,6H2,1-3H3,(H,12,14) |
Clé InChI |
BNODXUZMNDZVBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)C1=COC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

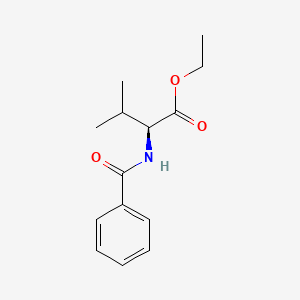
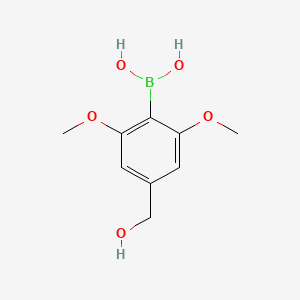
![N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8746132.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid](/img/structure/B8746140.png)
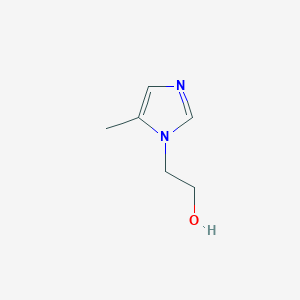
![N-[(2-methylphenyl)methylidene]hydroxylamine](/img/structure/B8746149.png)
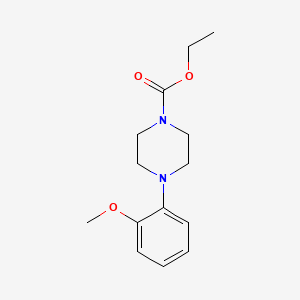
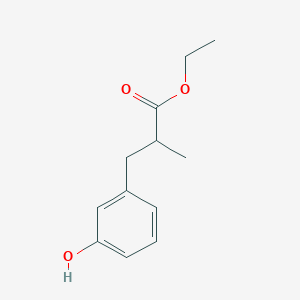
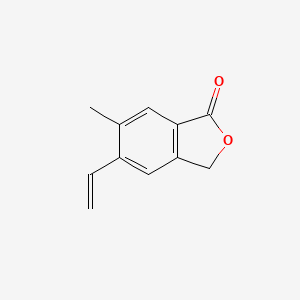
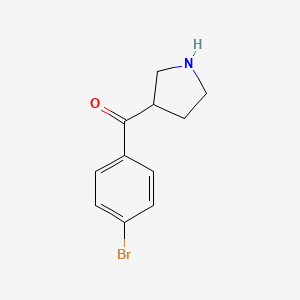
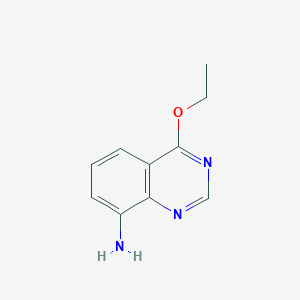
![hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B8746209.png)
![N-[3-(aminosulfonyl)-4-methoxyphenyl]-2-[4-(methylthio)-3-nitrobenzoyl]-benzamide](/img/structure/B8746213.png)
